7-chloro-5-nitro-1,3-dihydroindol-2-one
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Overview
Description
7-chloro-5-nitro-1,3-dihydroindol-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and a nitro group at the 5th position on the indole ring. The presence of these substituents imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-nitro-1,3-dihydroindol-2-one typically involves the nitration of 7-chloro-1,3-dihydro-2H-indol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-nitro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the indole ring.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 7-chloro-5-amino-1,3-dihydro-2H-indol-2-one.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-chloro-5-nitro-1,3-dihydroindol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-nitro-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with an additional chloroethyl group.
5-chloro-1,3-dihydro-2H-indol-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
7-chloro-5-nitro-1,3-dihydroindol-2-one is unique due to the presence of both the chlorine and nitro groups, which confer distinct reactivity and potential biological activities. This combination of substituents is not commonly found in other indole derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5ClN2O3 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
7-chloro-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-3-5(11(13)14)1-4-2-7(12)10-8(4)6/h1,3H,2H2,(H,10,12) |
InChI Key |
NAXHZRBNHKTTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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